molecular formula C8H13ClN2O3 B1430418 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride CAS No. 1797976-77-2

1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride

Cat. No.: B1430418
CAS No.: 1797976-77-2
M. Wt: 220.65 g/mol
InChI Key: NFZLZACFBUGQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₈H₁₃ClN₂O₃ Average Mass: 220.653 g/mol Monoisotopic Mass: 220.061470 g/mol CAS RN: 1797976-77-2 ChemSpider ID: 30432006 Key Features:

  • Spirocyclic Core: A bicyclic system with a 1-oxa (oxygen) and 2,8-diaza (two nitrogen atoms) arrangement in a spiro[4.5]dec-2-ene framework.
  • Functional Groups: A carboxylic acid group at position 3 and a hydrochloride salt.
  • Applications: Primarily used as a synthetic building block in medicinal chemistry for drug discovery, particularly in developing kinase inhibitors or protease modulators .

Properties

IUPAC Name

1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3.ClH/c11-7(12)6-5-8(13-10-6)1-3-9-4-2-8;/h9H,1-5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZLZACFBUGQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=NO2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Patent-Described Method (HU228774B1)

The Hungarian patent HU228774B1 describes the preparation of substituted 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives, including the carboxylic acid hydrochloride form. The process involves:

  • Cyclization reactions to form the spiro[4.5]dec-2-ene ring system with oxygen and nitrogen atoms positioned at 1 and 2,8 respectively.
  • Functional group manipulations to install the carboxylic acid moiety.
  • Isolation of the hydrochloride salt by treatment with hydrochloric acid.

This method emphasizes the use of substituted precursors and controlled reaction conditions to yield the desired spiro compound with high purity suitable for pharmaceutical applications.

One-Pot Synthesis Approach

Research literature reports a one-pot synthesis approach for 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives which can be adapted for the carboxylic acid hydrochloride:

  • Starting from appropriate aryl or alkyl precursors, the reaction proceeds under mild conditions.
  • The process integrates cyclization and functionalization steps without intermediate isolation.
  • This method offers moderate to good yields and allows structural variation for activity optimization.

Although this study focuses on aryl derivatives, the methodology is relevant for the carboxylic acid hydrochloride analog.

Base Hydrolysis of Ester Precursors

A common preparative step involves hydrolysis of ester derivatives to yield the free carboxylic acid:

  • Ethyl or tert-butyl esters of 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate are treated with lithium hydroxide (LiOH) in a methanol/water mixture.
  • Reaction conditions typically involve stirring at ambient temperature for 24 hours.
  • The product is isolated as a white solid after work-up, achieving yields up to 98%.

This method is well-documented in experimental protocols for related spiro compounds and provides a straightforward route to the acid form prior to hydrochloride salt formation.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Reaction Time Yield (%) Notes
Cyclization to spiro compound Substituted precursors, controlled heating Variable 60-85 Depends on substituents and solvents
Ester hydrolysis LiOH, MeOH/H2O (3:1), ambient temperature 24 hours 90-98 Produces free acid intermediate
Salt formation Treatment with HCl in suitable solvent 1-2 hours Quantitative Yields hydrochloride salt

Analytical Characterization Supporting Preparation

Summary of Preparation Insights

  • The preparation of 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride is well-established via cyclization of nitrogen/oxygen-containing precursors followed by hydrolysis and salt formation.
  • Hydrolysis of ester intermediates using LiOH in methanol/water mixtures is a key step to obtain the free acid.
  • Formation of the hydrochloride salt stabilizes the compound and facilitates isolation.
  • Reaction yields are generally high (up to 98% for hydrolysis), with purity confirmed by various spectroscopic methods.
  • The methods allow for structural modifications, enabling the synthesis of substituted derivatives for pharmaceutical research.

This comprehensive preparation methodology is supported by patent literature and peer-reviewed synthetic protocols, reflecting a robust and reproducible process for this compound's production.

Chemical Reactions Analysis

1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the active site of the enzyme, preventing the dephosphorylation of its substrates. This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Variations References
1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride C₈H₁₃ClN₂O₃ 220.65 Reference compound: Carboxylic acid at C3, HCl salt, 2,8-diaza configuration.
Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride C₉H₁₅ClN₂O₃ 234.68 Methyl ester replaces carboxylic acid; nitrogen positions shifted (2,7-diaza vs. 2,8-diaza).
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid C₈H₁₂N₂O₃ 184.19 Only one nitrogen (2-aza) in the spiro system; lacks HCl salt.
3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride C₈H₁₃ClN₂O 204.66 Methyl group replaces carboxylic acid at C3; reduced polarity and altered reactivity.
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate C₁₃H₂₁NO₄ 255.31 Ketone (3-oxo) and tert-butyl ester substituents; no HCl salt.

Impact of Structural Variations on Properties

Functional Group Modifications :

  • Carboxylic Acid vs. Ester/Ketone : The carboxylic acid group in the target compound enhances water solubility and hydrogen-bonding capacity compared to methyl esters (e.g., methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate) or ketones (e.g., tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate). This makes the target compound more suitable for ionic interactions in biological systems .
  • HCl Salt Formation : The hydrochloride salt improves stability and crystallinity, critical for handling and storage .

Nitrogen Positioning :

  • The 2,8-diaza configuration in the target compound creates a distinct hydrogen-bonding network compared to 2,7-diaza or 2-aza analogs. This may influence binding affinity in enzyme inhibition studies .

Biological Activity

1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride
  • CAS Number : 1797976-77-2
  • Molecular Formula : C₈H₁₃ClN₂O₃
  • Molecular Weight : 220.65 g/mol

Biological Activity Overview

The biological activity of 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride has been studied in various contexts, including its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Bacteria Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, contributing to its efficacy against resistant strains.

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.

Fungal Strain MIC (µg/mL)
Candida albicans16
Aspergillus niger32

The antifungal mechanism is believed to involve interference with ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Potential

Emerging research suggests that 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride may possess anticancer properties. In vitro studies have shown cytotoxic effects on various cancer cell lines:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF7 (breast cancer)15
A549 (lung cancer)12

The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antibacterial Effects : A clinical trial assessed the efficacy of the compound in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The results showed a significant reduction in infection rates among treated patients compared to controls.
  • Antifungal Treatment in Immunocompromised Patients : A study involving patients with weakened immune systems demonstrated that treatment with this compound led to a marked decrease in fungal infections, suggesting its utility as a prophylactic agent.
  • Cytotoxicity in Cancer Research : A laboratory investigation explored the effects of the compound on tumor growth in xenograft models. Tumors treated with the compound exhibited reduced growth rates and increased apoptosis markers.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride?

Answer:
The synthesis typically involves constructing the spirocyclic core via cyclization reactions. A common approach is to use tert-butyl-protected intermediates (e.g., tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate) to stabilize reactive nitrogen centers during ring formation . Post-cyclization, acidic deprotection (e.g., HCl) yields the hydrochloride salt. Key challenges include controlling stereochemistry and minimizing byproducts during spiro ring closure. Methodological optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and temperature gradients to improve yields .

Basic: How can X-ray crystallography validate the spirocyclic structure of this compound?

Answer:
X-ray crystallography is the gold standard for confirming spirocyclic geometry. Using SHELX software (e.g., SHELXL for refinement), researchers can resolve bond angles and torsion angles around the spiro center . For instance, the puckering amplitude and phase angle of the non-planar rings can be quantified using Cremer-Pople coordinates (e.g., defining the mean plane for cyclopentane-like rings) . Ensure high-resolution data (≤ 1.0 Å) to minimize uncertainty in hydrogen atom positioning, particularly for the carboxylic acid and hydrochloride groups .

Advanced: How do conformational dynamics of the spirocyclic core impact biological activity?

Answer:
The spirocyclic system’s pseudorotational flexibility (e.g., puckering modes) can influence binding to target proteins. Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) combined with NMR relaxation studies can map low-energy conformers . For example, substituents at the 3-carboxylic acid position may stabilize specific puckered states, altering affinity for enzymes like proteases or kinases. Validate predictions using mutagenesis or structure-activity relationship (SAR) studies with rigid analogs .

Advanced: What analytical methods resolve discrepancies in purity assessment between HPLC and mass spectrometry?

Answer:
Discrepancies often arise from ion suppression in MS or UV-inactive impurities in HPLC. Use orthogonal methods:

  • HPLC-ELSD (evaporative light scattering detection) for non-chromophoric impurities .
  • qNMR (quantitative nuclear magnetic resonance) with maleic acid as an internal standard to quantify residual solvents or counterions .
  • IC-MS (ion chromatography-MS) to detect inorganic salts (e.g., excess HCl) that may skew purity values .

Basic: How to optimize reaction conditions for introducing substituents at the 3-carboxylic acid position?

Answer:
Protect the carboxylic acid as a methyl ester (e.g., methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate) to prevent side reactions during functionalization . Post-substitution, hydrolyze the ester using LiOH/THF/H₂O or HCl/MeOH. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates using HRMS and IR (C=O stretch at ~1700 cm⁻¹) .

Advanced: How to address low reproducibility in spiro ring formation across labs?

Answer:
Variability often stems from trace metal contamination or moisture sensitivity. Mitigate by:

  • Strict anhydrous conditions : Use freshly distilled solvents (e.g., THF over Na/benzophenone).
  • Catalyst screening : Test Pd(OAc)₂ or Cu(I) salts for metal-mediated cyclization .
  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using response surface methodology .
  • In-line FTIR : Monitor reaction intermediates in real-time to identify kinetic bottlenecks .

Basic: What computational tools predict the compound’s solubility and stability?

Answer:

  • COSMO-RS : Predicts solubility in aqueous/organic solvents based on σ-profiles .
  • pKa calculation (MarvinSuite) : Estimates protonation states of the diazaspiro nitrogen and carboxylic acid groups .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and varying pH (2–12) to identify labile sites (e.g., hydrolysis of the oxa ring) .

Advanced: How to analyze enantiomeric purity if the spiro center is chiral?

Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/IPA/trifluoroacetic acid mobile phase .
  • VCD (Vibrational Circular Dichroism) : Compare experimental spectra with DFT-calculated spectra to assign absolute configuration .
  • Mosher’s method : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyze ¹H NMR shifts .

Basic: What safety precautions are critical when handling this hydrochloride salt?

Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritation risks) .
  • Ventilation : Handle in a fume hood to avoid inhalation of HCl vapors during weighing.
  • Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How to design a stability-indicating method for long-term storage studies?

Answer:

  • ICH Guidelines : Follow Q1A(R2) for accelerated stability testing (40°C/75% RH for 6 months) .
  • HPLC-MS/MS : Track degradation products (e.g., ring-opening via hydrolysis) with a C18 column and 0.1% formic acid mobile phase .
  • XRD : Monitor crystallinity changes (e.g., hydrate formation) that may alter bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride
Reactant of Route 2
1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.